molecular formula C10H14ClNO B6240604 4-amino-5,6,7,8-tetrahydronaphthalen-1-ol hydrochloride CAS No. 156893-80-0

4-amino-5,6,7,8-tetrahydronaphthalen-1-ol hydrochloride

Cat. No. B6240604
CAS RN: 156893-80-0
M. Wt: 199.7
InChI Key:
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Description

4-amino-5,6,7,8-tetrahydronaphthalen-1-ol hydrochloride (THNOH) is an organic compound with a variety of applications in scientific research. It is a colorless and odorless crystalline solid with a molecular weight of 207.72 g/mol. THNOH has been used in a variety of experiments in biochemistry, physiology, and pharmacology due to its unique properties.

Scientific Research Applications

4-amino-5,6,7,8-tetrahydronaphthalen-1-ol hydrochloride has a variety of applications in scientific research. It has been used as a model compound to study the mechanism of action of drugs, as well as a tool to investigate the biochemical and physiological effects of drugs. 4-amino-5,6,7,8-tetrahydronaphthalen-1-ol hydrochloride has also been used in studies of enzyme kinetics, receptor binding, and protein-ligand interactions. Additionally, 4-amino-5,6,7,8-tetrahydronaphthalen-1-ol hydrochloride has been used to study the pharmacokinetics of drugs and to develop new drugs.

Mechanism of Action

The mechanism of action of 4-amino-5,6,7,8-tetrahydronaphthalen-1-ol hydrochloride is not fully understood. However, it is believed that 4-amino-5,6,7,8-tetrahydronaphthalen-1-ol hydrochloride binds to specific receptors in the body, which triggers a cascade of biochemical and physiological reactions. This cascade of reactions is thought to be responsible for the effects of 4-amino-5,6,7,8-tetrahydronaphthalen-1-ol hydrochloride on the body.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-amino-5,6,7,8-tetrahydronaphthalen-1-ol hydrochloride are not fully understood. However, it is believed that 4-amino-5,6,7,8-tetrahydronaphthalen-1-ol hydrochloride has anti-inflammatory, anti-oxidant, and analgesic effects. Additionally, 4-amino-5,6,7,8-tetrahydronaphthalen-1-ol hydrochloride has been shown to have neuroprotective effects, as well as to protect against oxidative stress.

Advantages and Limitations for Lab Experiments

4-amino-5,6,7,8-tetrahydronaphthalen-1-ol hydrochloride has several advantages for laboratory experiments. It is a relatively stable compound, making it easy to store and handle. Additionally, it is relatively inexpensive and non-toxic, making it safe to use in experiments. However, there are some limitations to using 4-amino-5,6,7,8-tetrahydronaphthalen-1-ol hydrochloride in laboratory experiments. It is a relatively small molecule, making it difficult to measure its effects on proteins and other larger molecules. Additionally, it is difficult to study the mechanism of action of 4-amino-5,6,7,8-tetrahydronaphthalen-1-ol hydrochloride due to its complex structure.

Future Directions

There are several potential future directions for research on 4-amino-5,6,7,8-tetrahydronaphthalen-1-ol hydrochloride. One potential direction is to study the effects of 4-amino-5,6,7,8-tetrahydronaphthalen-1-ol hydrochloride on larger molecules, such as proteins and enzymes. Additionally, further research could be conducted on the mechanism of action of 4-amino-5,6,7,8-tetrahydronaphthalen-1-ol hydrochloride and its biochemical and physiological effects. Finally, research could be conducted to develop new drugs based on 4-amino-5,6,7,8-tetrahydronaphthalen-1-ol hydrochloride or to improve existing drugs based on 4-amino-5,6,7,8-tetrahydronaphthalen-1-ol hydrochloride.

Synthesis Methods

4-amino-5,6,7,8-tetrahydronaphthalen-1-ol hydrochloride can be synthesized by a variety of methods. The most common method involves the reaction of 4-amino-5,6,7,8-tetrahydronaphthalen-1-ol (THN) with hydrochloric acid (HCl). This reaction produces 4-amino-5,6,7,8-tetrahydronaphthalen-1-ol hydrochloride and water as byproducts. The reaction can be represented as follows:
THN + HCl → 4-amino-5,6,7,8-tetrahydronaphthalen-1-ol hydrochloride + H2O
Alternatively, 4-amino-5,6,7,8-tetrahydronaphthalen-1-ol hydrochloride can be synthesized by the reaction of THN with aqueous sodium chloride (NaCl). This reaction produces 4-amino-5,6,7,8-tetrahydronaphthalen-1-ol hydrochloride and sodium hydroxide (NaOH) as byproducts. The reaction can be represented as follows:
THN + NaCl → 4-amino-5,6,7,8-tetrahydronaphthalen-1-ol hydrochloride + NaOH

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-amino-5,6,7,8-tetrahydronaphthalen-1-ol hydrochloride involves the reduction of 1-nitro-4-(2-nitrophenyl)-1,2,3,4-tetrahydronaphthalene followed by the conversion of the resulting amino compound to the hydrochloride salt.", "Starting Materials": [ "1-nitro-4-(2-nitrophenyl)-1,2,3,4-tetrahydronaphthalene", "Hydrogen gas", "Palladium on carbon", "Hydrochloric acid", "Sodium hydroxide", "Ethanol" ], "Reaction": [ "1. Reduction of 1-nitro-4-(2-nitrophenyl)-1,2,3,4-tetrahydronaphthalene using hydrogen gas and palladium on carbon catalyst in ethanol solvent to yield 4-amino-5,6,7,8-tetrahydronaphthalene", "2. Dissolving 4-amino-5,6,7,8-tetrahydronaphthalene in hydrochloric acid and adding sodium hydroxide to form 4-amino-5,6,7,8-tetrahydronaphthalen-1-ol", "3. Addition of hydrochloric acid to 4-amino-5,6,7,8-tetrahydronaphthalen-1-ol to form the hydrochloride salt of 4-amino-5,6,7,8-tetrahydronaphthalen-1-ol" ] }

CAS RN

156893-80-0

Product Name

4-amino-5,6,7,8-tetrahydronaphthalen-1-ol hydrochloride

Molecular Formula

C10H14ClNO

Molecular Weight

199.7

Purity

95

Origin of Product

United States

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